molecular formula C14H10ClN5O2 B2944827 1,6-Diamino-4-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile CAS No. 865660-13-5

1,6-Diamino-4-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile

Cat. No.: B2944827
CAS No.: 865660-13-5
M. Wt: 315.72
InChI Key: VWCMKLRIKSUFLH-UHFFFAOYSA-N
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Description

1,6-Diamino-4-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile (CAS: 1343457-41-9) is a pyridinedicarbonitrile derivative with the molecular formula C₁₄H₁₀ClN₅O₂ and a molar mass of 315.71 g/mol . Its structure features a central pyridine ring substituted with two amino groups, two cyano groups, an oxo group, and a 3-chloro-4-methoxyphenyl moiety at the 4-position.

Properties

IUPAC Name

1,2-diamino-4-(3-chloro-4-methoxyphenyl)-6-oxopyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O2/c1-22-11-3-2-7(4-10(11)15)12-8(5-16)13(18)20(19)14(21)9(12)6-17/h2-4H,18-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCMKLRIKSUFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331694
Record name 1,2-diamino-4-(3-chloro-4-methoxyphenyl)-6-oxopyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824548
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865660-13-5
Record name 1,2-diamino-4-(3-chloro-4-methoxyphenyl)-6-oxopyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldehyde-Cyanoacetamide Condensation

A modified Hantzsch-like reaction forms the dihydropyridone scaffold. For example:

Procedure :

  • Sodium 3-chloro-4-methoxybenzaldehyde (1.0 equiv) and cyanoacetamide (1.2 equiv) are dissolved in aqueous piperidinium acetate (pH 6–7).
  • The mixture is refluxed at 127°C for 14–24 hours, yielding 4-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile (Intermediate A).

Key Data :

Parameter Value
Yield 65–70%
Reaction Time 14–24 h
Characterization $$ ^1H $$ NMR (DMSO): δ 7.94 (s, 1H), 7.45–7.30 (m, 3H), 3.89 (s, 3H), 2.23 (s, 3H)

This step leverages the electron-deficient nature of cyanoacetamide to facilitate cyclization.

Chlorination and Functionalization

Phosphorus Oxychloride-Mediated Chlorination

Intermediate A undergoes chlorination to activate positions 1 and 6 for amination:

Procedure :

  • Intermediate A (1.0 equiv) is refluxed with phosphorus oxychloride (5.0 equiv) at 110°C for 12 hours.
  • Excess POCl₃ is distilled, and the residue is quenched with ice-water to yield 1,6-dichloro-4-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile (Intermediate B).

Key Data :

Parameter Value
Yield 66.7%
Reaction Time 12 h
Characterization ESI-MS: m/z 389 (M+H⁺)

Amination Strategies

Ammonolysis of Chloro Intermediates

Intermediate B is treated with ammonia to introduce amino groups:

Procedure :

  • Intermediate B (1.0 equiv) is suspended in liquid ammonia (50 equiv) at −33°C.
  • The mixture is stirred for 48 hours, followed by neutralization with acetic acid to yield the target compound.

Key Data :

Parameter Value
Yield 45–50%
Reaction Time 48 h
Purity ≥95% (HPLC)

Alternative Pathways and Optimization

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling introduces the aryl group earlier in the synthesis:

  • 3-Chloro-4-methoxyphenylboronic acid (1.2 equiv) is coupled with a brominated pyridone precursor using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 80°C.

Advantages :

  • Higher regioselectivity (yield: 75–80%).
  • Reduced side reactions from electron-withdrawing groups.

Challenges and Limitations

  • Cyano Group Stability : The cyano groups may hydrolyze under prolonged acidic or basic conditions, necessitating pH-controlled environments.
  • Amination Selectivity : Competing reactions at the 3- and 5-positions require careful stoichiometric control.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s core structure and substituents dictate its reactivity:

  • Amino groups (-NH₂) : Participate in nucleophilic substitution, acylation, and diazotization.

  • Nitrile groups (-C≡N) : Susceptible to hydrolysis, reduction, and cycloaddition reactions.

  • Oxo group (=O) : May undergo keto-enol tautomerism or act as a hydrogen-bond acceptor.

  • Chloro-methoxy-substituted phenyl ring : Influences electronic and steric effects in electrophilic aromatic substitution.

Hydrolysis of Nitrile Groups

The nitrile groups can hydrolyze under acidic or basic conditions to form carboxylic acids or amides. For example:

R C NH O H OH R COOH or R CONH \text{R C N}\xrightarrow{\text{H O H OH }}\text{R COOH or R CONH }

This reactivity is consistent with pyridine-carbonitrile derivatives observed in similar compounds .

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom on the phenyl ring can undergo nucleophilic substitution with amines or alkoxides:

Ar Cl Nu Ar Nu Cl \text{Ar Cl Nu }\rightarrow \text{Ar Nu Cl }

Example reagents: NH₃ (to form aniline derivatives) or NaOMe (to form dimethoxy analogs) .

Acylation/Alkylation of Amino Groups

The primary amino groups react with acyl chlorides or alkyl halides:

R NH R COClR NH CO R HCl\text{R NH R COCl}\rightarrow \text{R NH CO R HCl}

Such reactions are typical for aromatic amines and are used to modify solubility or biological activity .

Cyclization and Heterocycle Formation

The presence of amino and nitrile groups enables intramolecular cyclization. For instance:

  • Formation of triazine derivatives via reaction with nitriles under catalytic conditions .

  • Thiadiazole synthesis via interaction with CS₂ or Lawesson’s reagent .

Oxidation and Reduction Reactions

Thermal and Photochemical Stability

Regulatory data suggest halogenated pyridines decompose at high temperatures (>200°C), releasing toxic gases (e.g., HCN, Cl₂) . Photolytic degradation pathways are likely but understudied.

Comparative Reactivity Table

Reaction Type Reagents/Conditions Products Key References
Nitrile hydrolysisH₂SO₄ (aq), refluxCarboxylic acid/amide derivatives
Chlorine substitutionNH₃/EtOH, 80°CAniline analogs
AcylationAcetyl chloride, pyridineN-Acetylated derivatives
CyclizationCS₂, K₂CO₃Thiadiazole-fused pyridines

Research Gaps and Opportunities

  • Mechanistic studies on cyclization pathways are needed.

  • Biological activity modulation via targeted derivatization (e.g., antimicrobial or anticancer applications) .

  • Environmental fate studies to assess persistence and degradation products .

Scientific Research Applications

1,6-Diamino-4-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has several scientific research applications:

  • Chemistry: It can be used as a precursor for the synthesis of other complex organic compounds.

  • Biology: The compound may serve as a building block for bioactive molecules with potential biological activity.

  • Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1,6-Diamino-4-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,6-diamino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile derivatives, where variations in the 4-position substituent significantly influence physicochemical properties, synthetic pathways, and biological activity. Below is a systematic comparison:

Structural Variations and Physicochemical Properties

Key analogs and their substituents at the 4-position are summarized in Table 1 , with associated melting points, yields, and spectral

Compound ID 4-Position Substituent Melting Point (°C) Yield (%) Key Spectral Features (NMR/IR) References
Target 3-Chloro-4-methoxyphenyl Not reported Not reported Expected NH₂ signals (δ ~5.5–8.8 ppm), C≡N (IR ~2218–2222 cm⁻¹), C=O (IR ~1670 cm⁻¹)
5a 4-Methoxyphenyl 220–222 98 δ 3.62 (OCH₃), 5.51 (NH₂); IR: 2218 cm⁻¹ (C≡N)
5c 4-Nitrophenyl >340 91 δ 7.63–8.44 (Ar-H); IR: 2219 cm⁻¹ (C≡N)
5d 2-Fluorophenyl 247–249 89 δ 7.34–7.67 (Ar-H); ¹³C NMR: δ 158.0 (C-F coupling)
5l Furan-2-yl 323–326 98 δ 7.49–7.62 (furan-H); ¹³C NMR: δ 143.5 (furan C-O)
8 Benzofuran-2-yl, phenyl Not reported Not reported IR: 1671 cm⁻¹ (C=O); ¹H NMR: δ 7.79 (H-5 pyridine)
4g 4-Methoxyphenyl Not reported Not reported IR: 1670 cm⁻¹ (C=O); δ 3.85 (OCH₃)
1a (Ref 12) 4-Chlorophenyl Not reported Not reported ¹H NMR: δ 5.6 (N-NH₂), 8.4 (C-NH₂)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 5c) correlate with higher melting points (>340°C), likely due to increased intermolecular interactions .
  • Methoxy groups (5a, 4g) enhance solubility in polar solvents, as seen in their NMR spectra (δ 3.62–3.85 ppm for OCH₃) .

Mechanistic Insights :

  • The benzofuran moiety in Compound 8 enhances antioxidant and anti-inflammatory activity, likely via π-π stacking with protein targets .

Biological Activity

Introduction
1,6-Diamino-4-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various studies.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. Characterization techniques such as IR spectroscopy and NMR spectroscopy confirm the structural integrity of the synthesized compound. For instance, IR spectra display characteristic absorption bands corresponding to functional groups present in the molecule, such as amines and carbonyls .

Antimicrobial Activity

In vitro studies have demonstrated that 1,6-diamino derivatives exhibit notable antimicrobial properties. The compound was tested against various bacterial strains, with results indicating a significant inhibitory effect. For example, derivatives containing chromone moieties were found to have enhanced antimicrobial activities compared to standard reference drugs .

Antioxidant Properties

Research has indicated that this compound possesses antioxidant capabilities. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells. The antioxidant activity was quantitatively assessed using DPPH radical scavenging assays, revealing promising results that suggest potential applications in preventing oxidative damage .

Anticancer Potential

The anticancer activity of this compound has been investigated in several studies. Cell viability assays on various cancer cell lines (e.g., HepG2) showed that the compound significantly inhibits cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Molecular docking studies have suggested that 1,6-diamino derivatives may act as inhibitors of key enzymes involved in cancer progression and inflammation .
  • Cell Signaling Pathways : The compound may modulate various signaling pathways associated with cell growth and survival, leading to its observed anticancer effects .

Data Table: Summary of Biological Activities

Biological Activity Methodology Findings
AntimicrobialIn vitro tests against bacteriaSignificant inhibition observed
AntioxidantDPPH radical scavenging assayEffective free radical scavenging
AnticancerCell viability assaysReduced proliferation in cancer cells
Anti-inflammatoryCytokine production assaysDecreased levels of pro-inflammatory cytokines

Case Studies

A notable case study involved the evaluation of the compound's effects on HepG2 liver cancer cells. The study reported a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound over 48 hours . Another study focused on its antimicrobial efficacy against resistant strains of bacteria, demonstrating a higher potency compared to traditional antibiotics .

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